molecular formula C15H22N2O2 B3160219 N-cycloheptyl-2-ethoxypyridine-3-carboxamide CAS No. 866019-09-2

N-cycloheptyl-2-ethoxypyridine-3-carboxamide

Cat. No.: B3160219
CAS No.: 866019-09-2
M. Wt: 262.35 g/mol
InChI Key: UDTIQCFUNQVZGO-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2-ethoxypyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine core substituted with an ethoxy group at position 2 and a cycloheptyl carboxamide moiety at position 2. Its structure combines a heteroaromatic system with a bulky cycloheptyl group, which may influence solubility, pharmacokinetics, and target-binding interactions.

Properties

IUPAC Name

N-cycloheptyl-2-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15-13(10-7-11-16-15)14(18)17-12-8-5-3-4-6-9-12/h7,10-12H,2-6,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTIQCFUNQVZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cycloheptyl-2-ethoxypyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxypyridine and cycloheptylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond.

    Procedure: The 2-ethoxypyridine is reacted with cycloheptylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

N-cycloheptyl-2-ethoxypyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cycloheptyl-2-ethoxypyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-ethoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety allows the compound to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cycloheptyl-2-ethoxypyridine-3-carboxamide to three related compounds (Table 1), focusing on structural features, synthetic routes, and physicochemical properties.

Key Observations

Core Heterocycle Differences: The target compound employs a pyridine core, whereas analogues in use a thieno[2,3-b]pyridine system, which enhances π-stacking interactions due to fused aromaticity . The pyridine-thiazole hybrid in incorporates a thiazole ring, likely improving metabolic stability .

Substituent Effects: The ethoxy group at C2 in the target compound may confer moderate lipophilicity, similar to ethoxy-substituted thienopyridines (e.g., compound 7b: logP ~3.2 inferred from structural analogs) . The cycloheptyl group introduces steric bulk compared to smaller substituents (e.g., methyl or benzyl in ). Cycloheptyl’s seven-membered ring may enhance membrane permeability but reduce solubility relative to cyclohexyl derivatives () .

Synthetic Challenges: Thienopyridine analogs () require multistep syntheses under reflux conditions (CH₂Cl₂/EtOH), achieving moderate yields (72%). The target compound’s synthesis would likely involve similar coupling reactions, but the cycloheptyl group might necessitate optimized conditions for amide bond formation .

Biological Activity: Thienopyridine carboxamides () show affinity for kinase targets due to their planar structure. The target compound’s pyridine core may exhibit weaker binding compared to fused systems but broader selectivity . The pyridine-thiazole hybrid () includes a chloro substituent, which often enhances electrophilic interactions in enzyme active sites. The absence of such groups in the target compound suggests divergent pharmacological applications .

Research Findings and Limitations

  • Spectroscopic Data: Thienopyridine analogs () were characterized via IR (C=O stretch at ~1680 cm⁻¹), ¹H NMR (ethoxy protons at δ 1.4–1.6 ppm), and MS ([M+H]+ m/z ~550–600), providing a template for verifying the target compound’s structure .
  • Thermal Stability : Ethoxy-substituted compounds (e.g., 7b) exhibit melting points near 200°C, suggesting the target compound may share similar thermal resilience .
  • Knowledge Gaps: Direct data on the target compound’s solubility, bioavailability, and bioactivity are absent. Comparative studies with cyclohexyl or aryl variants (e.g., ) are needed to elucidate structure-activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-2-ethoxypyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-2-ethoxypyridine-3-carboxamide

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